molecular formula C23H23FN4O2 B2674187 N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251612-28-8

N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2674187
CAS No.: 1251612-28-8
M. Wt: 406.461
InChI Key: SNYSPYWDPCNMOD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

The compound's metabolism and pharmacokinetics have been studied extensively. For example, research on SB-649868 , a novel orexin 1 and 2 receptor antagonist, provides insights into the disposition of related compounds in humans. It is primarily excreted via feces, with only negligible amounts excreted unchanged, indicating extensive metabolism. The principal route of metabolism involves oxidation of the benzofuran ring, highlighting the compound's complex metabolic pathway in the body (Renzulli et al., 2011).

Antituberculosis Activity

In the quest for new antitubercular agents, derivatives incorporating the pyrazine moiety, similar to the target compound, have shown significant activity against Mycobacterium tuberculosis. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated, revealing compounds with potent antitubercular activity, highlighting the potential for related structures to serve as bases for developing new antitubercular medications (Srinivasarao et al., 2020).

Synthesis and Chemical Interactions

The synthesis and chemical behavior of related compounds, such as the reactions involving piperidin-2-ylmethanamine, showcase the versatility and reactivity of piperidine derivatives. These insights are crucial for designing compounds with desired biological activities or chemical properties (Topuzyan et al., 2013).

Antineoplastic Activities

Investigations into novel antineoplastic agents have identified compounds with structures similar to N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, showcasing their potential in cancer treatment. For instance, flumatinib , a tyrosine kinase inhibitor, undergoes metabolism with the presence of N-demethylation, N-oxidation, and amide hydrolysis among the main metabolic pathways, similar to the metabolic fate of related compounds in humans. These studies provide a foundation for understanding the pharmacological and toxicological properties of new cancer therapeutics (Gong et al., 2010).

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-16-15-18(7-10-20(16)24)27-22(29)17-5-8-19(9-6-17)30-23-21(25-11-12-26-23)28-13-3-2-4-14-28/h5-12,15H,2-4,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYSPYWDPCNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.